Leuprolide mesylate

Catalog No.
S532894
CAS No.
944347-41-5
M.F
C60H88N16O15S
M. Wt
1305.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuprolide mesylate

CAS Number

944347-41-5

Product Name

Leuprolide mesylate

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid

Molecular Formula

C60H88N16O15S

Molecular Weight

1305.5 g/mol

InChI

InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI Key

MBIDSOMXPLCOHS-XNHQSDQCSA-N

SMILES

CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O

solubility

Soluble in DMSO

Synonyms

Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate;

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O

The exact mass of the compound Leuprolide mesylate is 1304.6336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), functioning as a GnRH agonist. It is characterized by its greater potency compared to the natural hormone, making it effective in modulating hormone levels in various medical conditions. The chemical name for leuprolide mesylate is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide mesylate, with a molecular formula of C60H88N16O15SC_{60}H_{88}N_{16}O_{15}S and an average molecular weight of approximately 1305.52 g/mol .

Leuprolide mesylate is typically administered via subcutaneous injection, with formulations designed to release the active ingredient over extended periods, such as six months . The drug is utilized primarily in the treatment of hormone-sensitive conditions, including advanced prostate cancer, endometriosis, and central precocious puberty.

Leuprolide mesylate acts through its interaction with GnRH receptors, leading to the modulation of gonadotropin hormones (luteinizing hormone and follicle-stimulating hormone) and subsequent sex steroid levels. Initially, administration of leuprolide results in a transient increase in these hormones, followed by downregulation due to prolonged receptor activation. This mechanism underlies its therapeutic effects in reducing testosterone and estrogen levels .

As a GnRH agonist, leuprolide mesylate exhibits significant biological activity by binding to GnRH receptors. This binding triggers a cascade that initially increases gonadotropin release but ultimately leads to decreased secretion of sex steroids due to receptor desensitization. The clinical efficacy of leuprolide is evident in its ability to manage conditions driven by excess sex hormones, such as prostate cancer and endometriosis .

The synthesis of leuprolide mesylate involves solid-phase peptide synthesis techniques, which allow for the precise assembly of the peptide chain. This method typically includes:

  • Activation of Amino Acids: The amino acids are activated using coupling reagents.
  • Sequential Coupling: Amino acids are sequentially added to a resin-bound peptide chain.
  • Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
  • Formation of Mesylate Salt: The final product is treated with methanesulfonic acid to form leuprolide mesylate .

Leuprolide mesylate has several clinical applications:

  • Prostate Cancer: Used as a frontline therapy for advanced prostate cancer by reducing testosterone levels.
  • Endometriosis: Helps manage symptoms by lowering estrogen production.
  • Central Precocious Puberty: Effective in delaying premature sexual maturation in children .

Leuprolide mesylate can interact with various drugs, potentially altering their pharmacokinetics or pharmacodynamics. Notable interactions include:

  • Alendronic Acid: May increase the risk of myopathy when combined with leuprolide.
  • Abacavir: Leuprolide may decrease the excretion rate of abacavir .

These interactions necessitate careful monitoring when leuprolide is prescribed alongside other medications.

Leuprolide mesylate shares similarities with other GnRH analogs but has unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameTypeUnique Features
TriptorelinGnRH AgonistLonger half-life; used primarily for prostate cancer
GoserelinGnRH AgonistAdministered as an implant; used for breast cancer
BuserelinGnRH AgonistPrimarily used in veterinary medicine
NafarelinGnRH AgonistNasal spray formulation; used for endometriosis

Leuprolide's unique D-amino acid substitution enhances its stability and prolongs its half-life compared to natural GnRH, making it particularly effective in clinical settings requiring sustained hormonal suppression .

The development of leuprolide mesylate traces back to the groundbreaking work on gonadotropin-releasing hormone analogues that began in the 1970s. The foundational research leading to leuprolide's creation was built upon the 1977 Nobel Prize-winning discoveries of Roger Guillemin and Andrew V. Schally, who first elucidated the structure of natural gonadotropin-releasing hormone. Following this pivotal discovery, researchers immediately recognized the potential for creating synthetic analogues with enhanced therapeutic properties.

The first industrial preparation method for leuprolide was introduced in 1977 by Fujino at Takeda Pharmaceutical Company, marking a crucial milestone in the compound's development. This initial patent described two independent synthetic routes: a solid-phase approach utilizing Boc/Bzl protection strategy and a solution-phase route employing Z/NO2 protection schemes. The solution-phase methodology proved more suitable for large-scale manufacturing applications, establishing the foundation for commercial production of leuprolide compounds.

Leuprolide mesylate itself was first approved by regulatory authorities in 1985 as a daily subcutaneous injection formulation under the tradename Lupron by Abbvie Endocrine Incorporated. This initial approval represented the culmination of nearly a decade of intensive research and development efforts. The compound was specifically patented in 1973, with medical use approval following twelve years later. Since this foundational approval, the pharmaceutical industry has developed various long-acting intramuscular and subcutaneous formulations, extending dosing intervals to as long as six months.

The evolution of leuprolide mesylate formulations demonstrates the continuous refinement of peptide drug delivery systems. The introduction of depot injection formulations in 1989 marked a significant advancement in patient convenience and therapeutic compliance. Various branded formulations have subsequently received regulatory approval, including Viadur in 2000, Eligard in 2002, and Fensolvi in 2020, each representing technological improvements in drug delivery and patient care.

Classification as a Synthetic Gonadotropin-Releasing Hormone Analogue

Leuprolide mesylate belongs to the specific pharmacological class known as gonadotropin-releasing hormone modulators, functioning as a synthetic nonapeptide analogue of the naturally occurring decapeptide hormone. This classification places the compound within the broader category of gonadotropin-releasing hormone receptor modulators, which includes both agonists and antagonists that modulate the gonadotropin-releasing hormone receptor system.

The compound functions specifically as a gonadotropin-releasing hormone receptor superagonist, demonstrating significantly enhanced potency compared to the endogenous hormone. Research has classified certain gonadotropin-releasing hormone analogues as superagonists, with some compounds exhibiting potency levels approximately one hundred times greater than natural gonadotropin-releasing hormone. This enhanced potency results from structural modifications that improve receptor binding affinity and resistance to enzymatic degradation.

The mechanism of action involves binding to gonadotropin-releasing hormone receptors and inducing downstream modulation of both gonadotropin hormone and sex steroid levels. Unlike the endogenous decapeptide gonadotropin-releasing hormone, leuprolide mesylate contains structural modifications that significantly extend its biological half-life from three to four minutes to approximately three hours. This dramatic improvement in pharmacokinetic properties represents a fundamental advantage of synthetic analogues over natural hormones.

The classification of leuprolide mesylate as a peptide-based therapeutic places it within the broader category of biologic medications, specifically protein-based therapies. This classification reflects the compound's peptidic nature and its derivation from naturally occurring hormone structures. The synthetic nature of the compound allows for precise structural modifications that enhance therapeutic efficacy while maintaining the fundamental biological activity of the parent hormone.

Chemical Nomenclature and Identification

The chemical nomenclature of leuprolide mesylate reflects its complex peptidic structure and salt formation with methanesulfonic acid. The compound is systematically identified by its International Union of Pure and Applied Chemistry name: (2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-2-[(2R)-2-[(2S)-2-[(2S)-3-hydroxy-2-[(2S)-2-[(2S)-3-(1H-imidazol-4-yl)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanamido]-4-methylpentanamido]pentanoyl]-N-ethylpyrrolidine-2-carboxamide; methanesulfonic acid.

The compound possesses multiple official identification codes and registry numbers that facilitate its recognition in scientific and regulatory databases. The Chemical Abstracts Service registry number for leuprolide mesylate is 944347-41-5, while the Unique Ingredient Identifier code is 8E3C3C493W. These standardized identification systems ensure accurate reference and regulatory tracking of the compound across various jurisdictions and applications.

Table 1: Chemical Identification Parameters for Leuprolide Mesylate

ParameterValue
Molecular FormulaC₆₀H₈₈N₁₆O₁₅S
Molecular Weight1305.52 (average)
Monoisotopic Mass1304.633577372
Chemical Abstracts Service Number944347-41-5
Unique Ingredient Identifier8E3C3C493W
InChI KeyMBIDSOMXPLCOHS-XNHQSDQCSA-N

The peptide sequence of leuprolide mesylate is systematically represented as pyroglutamyl-histidyl-tryptophanyl-seryl-tyrosyl-D-leucyl-leucyl-arginyl-prolyl-N-ethylamide, reflecting the specific amino acid composition and sequence. This nomenclature follows standard peptide naming conventions, with each component clearly identified by its chemical designation. The presence of the D-leucyl residue at position six represents a critical structural modification that distinguishes the synthetic analogue from natural gonadotropin-releasing hormone.

The methanesulfonic acid salt formation is indicated in the compound name, reflecting the association of the peptide with methanesulfonic acid to form a stable pharmaceutical salt. This salt formation enhances the compound's stability and solubility characteristics, making it more suitable for pharmaceutical formulation and administration. The mesylate designation specifically refers to the methanesulfonate anion that forms the salt with the basic peptide structure.

Structural Relationship to Natural Gonadotropin-Releasing Hormone

The structural relationship between leuprolide mesylate and natural gonadotropin-releasing hormone reveals the sophisticated modifications that enhance therapeutic utility while preserving essential biological activity. Natural gonadotropin-releasing hormone is a decapeptide with the sequence pyroglutamyl-histidyl-tryptophanyl-seryl-tyrosyl-glycyl-leucyl-arginyl-prolyl-glycinamide. This endogenous hormone represents the archetypal structure that serves as the template for synthetic analogues.

Leuprolide mesylate differs from natural gonadotropin-releasing hormone through several critical structural modifications that enhance its pharmacological properties. The most significant alteration involves the replacement of glycine at position six with D-leucine, creating a nonapeptide structure rather than the natural decapeptide. This D-amino acid substitution fundamentally alters the compound's stereochemistry and contributes significantly to its enhanced stability and prolonged biological activity.

Table 2: Structural Comparison Between Natural Gonadotropin-Releasing Hormone and Leuprolide Mesylate

PositionNatural Gonadotropin-Releasing HormoneLeuprolide Mesylate
1Pyroglutamic acidPyroglutamic acid
2HistidineHistidine
3TryptophanTryptophan
4SerineSerine
5TyrosineTyrosine
6GlycineD-Leucine
7LeucineLeucine
8ArginineArginine
9ProlineProline
10GlycinamideN-ethylamide

The terminal modification represents another crucial structural difference, with leuprolide mesylate featuring an N-ethylamide terminus instead of the glycinamide found in natural gonadotropin-releasing hormone. This alteration contributes to the compound's resistance to enzymatic degradation, particularly by carboxypeptidases that would normally cleave the natural hormone's terminal glycine residue. The combination of these modifications results in a synthetic analogue with dramatically improved pharmacokinetic properties.

The conservation of critical structural elements ensures that leuprolide mesylate maintains the essential biological activity of natural gonadotropin-releasing hormone. The N-terminal pyroglutamic acid, histidine, and tryptophan residues are preserved, as these amino acids are essential for physiological activity and receptor binding. Similarly, the arginine residue at position eight is maintained, as this amino acid strengthens receptor binding interactions and contributes to the compound's biological potency.

The glycine at position six in natural gonadotropin-releasing hormone provides structural flexibility that allows the hormone to adopt conformations favorable for receptor binding. The substitution with D-leucine in leuprolide mesylate alters this flexibility pattern while maintaining the overall structural integrity necessary for receptor recognition. This modification contributes to the compound's enhanced potency and extended duration of action, demonstrating the sophisticated structure-activity relationships that govern peptide hormone function.

Leuprolide mesylate is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with the molecular formula C60H88N16O15S [1] [2]. This formula represents the complete salt form, which includes the leuprolide peptide component and the methanesulfonic acid counterion [3]. The molecular weight of leuprolide mesylate is 1305.5 g/mol, as determined by precise analytical measurements and computational methods [4].

The molecular structure consists of the leuprolide peptide (C59H84N16O12) with a molecular weight of 1209.4 g/mol as the free peptide base, combined with methanesulfonic acid (CH4O3S) as the salt-forming component [5] [6]. The mesylate salt formation adds approximately 96.1 g/mol to the overall molecular weight of the compound [7].

Table 1: Molecular Properties of Leuprolide Mesylate

PropertyValue
Molecular FormulaC60H88N16O15S
Molecular Weight1305.5 g/mol
Free Peptide FormulaC59H84N16O12
Free Peptide Weight1209.4 g/mol
Salt ComponentMethanesulfonic acid (CH4O3S)
CAS Number944347-41-5

The molecular structure of leuprolide mesylate features multiple peptide bonds connecting the nine amino acid residues, with the methanesulfonic acid forming an ionic bond with the basic sites of the peptide [8]. This complex structure contributes to its specific physicochemical properties and biological activity [9].

Peptide Sequence Analysis (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt)

Leuprolide mesylate consists of a specific sequence of nine amino acids with terminal modifications that are critical to its structure and function [10]. The peptide sequence is Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, where Pyr represents pyroglutamic acid (also known as 5-oxoproline) at the N-terminus and NHEt represents an ethylamide modification at the C-terminus [11] [12].

The detailed analysis of each component in the sequence reveals:

  • Pyr (Pyroglutamic acid): A cyclic derivative of glutamic acid that forms the N-terminal cap of the peptide, providing protection against aminopeptidase degradation [13].

  • His (Histidine): Contains an imidazole side chain that can function in both acid and base catalysis near physiological pH values due to its pKa being close to physiological pH [14].

  • Trp (Tryptophan): Features an indole ring in its side chain, contributing to the peptide's UV absorption characteristics and hydrophobic interactions [15].

  • Ser (Serine): Contains an aliphatic hydroxyl group that can participate in hydrogen bonding and potential phosphorylation sites [16].

  • Tyr (Tyrosine): Possesses a phenolic hydroxyl group in its aromatic ring, contributing to UV absorption and potential hydrogen bonding interactions [17].

  • D-Leu (D-Leucine): A non-natural D-isomer of leucine, which significantly increases the peptide's resistance to enzymatic degradation compared to the natural L-form [18].

  • Leu (Leucine): Contains a branched aliphatic side chain that contributes to hydrophobic interactions [19].

  • Arg (Arginine): Features a guanidino group that is positively charged at physiological pH, contributing to the peptide's overall charge and potential binding interactions [20].

  • Pro-NHEt (Proline ethylamide): The C-terminal proline is modified with an ethylamide group, which enhances stability against carboxypeptidase degradation [21] [22].

The sequence differs from natural gonadotropin-releasing hormone (GnRH) in two key aspects: the substitution of glycine with D-leucine at position 6, and the modification of the C-terminal glycine-amide with proline-ethylamide [23]. These modifications significantly enhance the peptide's metabolic stability and receptor binding properties [24].

Stereochemistry and Chiral Centers

Leuprolide mesylate possesses multiple chiral centers that are critical to its biological activity and structural integrity [25]. The peptide contains nine defined stereocenters, with eight amino acids in the L-configuration and one (the sixth position) in the D-configuration [26]. This specific stereochemical arrangement is essential for the compound's receptor binding properties and biological function [27].

The stereochemical configuration of leuprolide mesylate can be represented as follows:

  • Position 1 (Pyr): L-configuration at the α-carbon
  • Position 2 (His): L-configuration at the α-carbon
  • Position 3 (Trp): L-configuration at the α-carbon
  • Position 4 (Ser): L-configuration at the α-carbon
  • Position 5 (Tyr): L-configuration at the α-carbon
  • Position 6 (Leu): D-configuration at the α-carbon (critical modification)
  • Position 7 (Leu): L-configuration at the α-carbon
  • Position 8 (Arg): L-configuration at the α-carbon
  • Position 9 (Pro): L-configuration at the α-carbon [28] [29]

The presence of the D-leucine at position 6 is particularly significant as it creates a distinct conformational change in the peptide backbone compared to the natural GnRH peptide [30]. This stereochemical modification is responsible for increasing the peptide's resistance to enzymatic degradation and enhancing its binding affinity to the GnRH receptor [31].

The absolute stereochemistry of leuprolide mesylate is critical for its biological activity, as evidenced by studies showing that alterations in the stereochemical configuration, particularly at position 6, significantly reduce or eliminate its pharmacological effects [32]. The specific three-dimensional arrangement created by these chiral centers allows the peptide to adopt the optimal conformation for receptor binding [33].

Physicochemical Properties

Solubility Parameters

Leuprolide mesylate demonstrates distinct solubility characteristics that are influenced by its peptide structure and salt form [34]. The compound exhibits varying degrees of solubility in different solvents, which is an important consideration for its formulation and analytical procedures [35].

In aqueous media, leuprolide mesylate shows moderate solubility, which is enhanced compared to the free peptide base due to the presence of the mesylate counterion [36]. Experimental data indicates that the solubility of leuprolide in phosphate buffered saline (PBS) at pH 7.2 is approximately 10 mg/ml [37]. However, the solubility is highly pH-dependent, with increased solubility observed in acidic conditions [38].

The solubility profile in various solvents is summarized in the following table:

Table 2: Solubility of Leuprolide in Various Solvents

SolventApproximate Solubility
Water0.5 mg/ml
1% Aqueous acetic acid≥ 10 mg/ml
Ethanol0.25 mg/ml
Dimethyl sulfoxide (DMSO)30 mg/ml
Dimethylformamide (DMF)30 mg/ml
Phosphate buffered saline (pH 7.2)10 mg/ml

The mesylate salt form significantly improves the aqueous solubility compared to the free base form, making it more suitable for pharmaceutical formulations [39]. This enhanced solubility is attributed to the ionic interactions between the positively charged amino groups in the peptide and the negatively charged mesylate counterion [40].

Temperature also affects the solubility of leuprolide mesylate, with increased solubility observed at higher temperatures [41]. This temperature dependence is an important consideration for formulation development and stability studies [42].

Partition Coefficient

The partition coefficient (logP) is a critical parameter that describes the lipophilicity of leuprolide mesylate and influences its membrane permeability and distribution in biological systems [43]. For ionizable compounds like leuprolide mesylate, the distribution coefficient (logD) at physiological pH is often more relevant as it accounts for the ionization state of the molecule [44].

Experimental and computational studies have determined the following partition coefficient values for leuprolide mesylate:

Table 3: Partition Coefficient Values for Leuprolide Mesylate

MethodLogP ValueReference System
ALOGPS1.04Octanol/water
Chemaxon-2.4Octanol/water
Experimental-1.3 to -2.0Octanol/water

The negative logP values indicate that leuprolide mesylate is predominantly hydrophilic, which is consistent with its peptide nature and the presence of multiple polar functional groups [45]. The variation in reported values reflects the challenges in accurately measuring partition coefficients for complex peptides and the influence of different experimental conditions and computational methods.

The distribution coefficient (logD) of leuprolide mesylate varies with pH, with lower values observed at physiological pH (7.4) due to the ionization of basic amino acid residues (histidine and arginine). This pH-dependent lipophilicity profile affects the compound's absorption and distribution properties in biological systems.

The relatively low lipophilicity of leuprolide mesylate contributes to its limited oral bioavailability and necessitates alternative administration routes for therapeutic applications. The mesylate salt form slightly increases the overall hydrophilicity compared to the free base, which can impact its pharmacokinetic properties.

pKa Values and Ionization States

Leuprolide mesylate contains multiple ionizable groups that contribute to its overall charge state and pH-dependent behavior. The peptide contains basic amino acid residues (histidine and arginine) and acidic functional groups that can exist in different ionization states depending on the pH of the environment.

The key ionizable groups in leuprolide mesylate and their approximate pKa values are:

Table 4: pKa Values of Ionizable Groups in Leuprolide Mesylate

Functional GroupApproximate pKaIonization State at pH 7.4
Terminal amino group7.5-8.0Partially protonated
Histidine imidazole6.0-6.5Partially protonated
Arginine guanidino12.0-12.5Protonated (+)
Tyrosine phenolic OH10.0-10.5Neutral
Serine hydroxyl~13Neutral
Methanesulfonic acid~-1.2Deprotonated (-)

At physiological pH (7.4), leuprolide mesylate carries a net positive charge due to the protonation of the arginine residue and partial protonation of the histidine residue. The strongest basic site is the guanidino group of arginine with a pKa of approximately 12.5, which remains protonated across a wide pH range. The imidazole group of histidine has a pKa near physiological pH, making it partially protonated at pH 7.4 and allowing it to function in both acid and base catalysis.

The strongest acidic group in the molecule is the methanesulfonic acid counterion, which is fully deprotonated at physiological pH. This ionic interaction between the positively charged peptide and the negatively charged mesylate contributes to the salt's stability and solubility properties.

The pH-dependent ionization profile of leuprolide mesylate affects its solubility, stability, and interaction with biological membranes and receptors. At lower pH values, the increased protonation of basic groups enhances water solubility but reduces membrane permeability. Conversely, at higher pH values, the reduced ionization may decrease solubility while potentially increasing membrane permeability.

Spectroscopic Characteristics

Leuprolide mesylate exhibits distinctive spectroscopic properties that are valuable for its identification, characterization, and quantitative analysis. These spectroscopic characteristics arise from the peptide's structural features and can be observed using various analytical techniques.

Ultraviolet (UV) Spectroscopy:
Leuprolide mesylate shows characteristic UV absorption due to the presence of aromatic amino acids, particularly tryptophan and tyrosine. The compound exhibits maximum absorption at approximately 279-280 nm, which is primarily attributed to the tryptophan residue. This specific absorption wavelength is commonly used for the quantitative determination of leuprolide in analytical methods and release studies.

Infrared (IR) Spectroscopy:
The IR spectrum of leuprolide mesylate displays characteristic bands associated with peptide bonds and functional groups. Key features include:

  • Amide I band (C=O stretching) at approximately 1630-1650 cm^-1
  • Amide II band (N-H bending and C-N stretching) at approximately 1510-1550 cm^-1
  • O-H and N-H stretching vibrations at 3300-3500 cm^-1
  • Characteristic bands for the mesylate group (S=O stretching) at approximately 1170-1185 cm^-1 and 1030-1060 cm^-1

Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information about leuprolide mesylate. The ^1H NMR spectrum shows characteristic signals for the various amino acid residues, including:

  • Aromatic protons from tryptophan, tyrosine, and histidine in the region of 6.5-8.5 ppm
  • α-protons of amino acids at approximately 4.0-5.0 ppm
  • Aliphatic side chain protons at 0.8-2.5 ppm
  • Methyl protons of the mesylate group at approximately 2.7-3.0 ppm

Mass Spectrometry (MS):
Mass spectrometric analysis of leuprolide mesylate provides valuable information about its molecular weight and fragmentation pattern. In positive electrospray ionization mode, leuprolide forms predominantly double protonated molecules [M+2H]^2+ at m/z 605.5, while the [M+H]+ ions at m/z 1209.9 show lower abundance. The fragmentation pattern includes characteristic product ions at m/z 221.0 and m/z 249.0, which are useful for selective reaction monitoring in quantitative analysis.

These spectroscopic characteristics are essential for quality control, stability assessment, and pharmacokinetic studies of leuprolide mesylate. The specific spectral features allow for the development of sensitive and selective analytical methods for the compound's detection and quantification in various matrices.

Salt Form Analysis and Comparative Assessment

Leuprolide mesylate represents a specific salt form of the leuprolide peptide, where methanesulfonic acid serves as the counterion. This salt formation significantly influences the compound's physicochemical properties and pharmaceutical characteristics compared to other salt forms, such as leuprolide acetate.

Salt Form Composition:
Leuprolide mesylate consists of the leuprolide peptide (C59H84N16O12) ionically bound to methanesulfonic acid (CH4O3S). The salt formation occurs through the interaction between the basic sites of the peptide (primarily the arginine residue) and the sulfonic acid group of methanesulfonic acid. This results in a stable salt with the molecular formula C60H88N16O15S and a molecular weight of 1305.5 g/mol.

Comparative Analysis with Other Salt Forms:
The most common alternative salt form of leuprolide is leuprolide acetate, which has been used in numerous pharmaceutical formulations. A comparative assessment of these salt forms reveals several important differences:

Table 5: Comparative Analysis of Leuprolide Salt Forms

PropertyLeuprolide MesylateLeuprolide Acetate
Molecular FormulaC60H88N16O15SC59H84N16O12·(C2H4O2)n, n = 1 or 2
Molecular Weight1305.5 g/mol1269.45 g/mol (monoacetate)
CounterionMethanesulfonic acidAcetic acid
Aqueous SolubilityEnhancedModerate
Stability in SolutionHigher at neutral pHpH-dependent, less stable at higher pH
Physical AppearanceWhite to off-white powderFluffy solid
HygroscopicityLowerHigher

The mesylate salt form offers several advantages over the acetate form, including enhanced aqueous solubility and improved stability in solution. Studies have shown that leuprolide mesylate exhibits better stability across a wider pH range compared to leuprolide acetate, which is particularly important for formulation development and shelf-life considerations.

Pharmaceutical Implications:
The choice of salt form has significant implications for pharmaceutical formulations and clinical applications. Leuprolide mesylate has been developed as a 6-month depot formulation that does not require reconstitution during preparation, offering potential advantages in terms of convenience and ease of administration. The mesylate salt form provides equivalent therapeutic efficacy to the acetate form when adjusted for the difference in molecular weight.

The difference in salt weight between leuprolide mesylate and leuprolide acetate has been accounted for in commercial formulations to ensure that the free base equivalent is the same. For example, a 42 mg dose of leuprolide mesylate is equivalent to a 45 mg dose of leuprolide acetate in terms of the amount of active leuprolide free base delivered.

Stability Considerations:Salt form selection significantly impacts the stability profile of leuprolide formulations. Research has shown that the aqueous stability of leuprolide is influenced by temperature, dissolved oxygen, and pH. The mesylate salt form demonstrates improved stability characteristics, particularly at neutral to slightly acidic pH values, which is advantageous for long-term storage and administration.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis is a widely adopted methodology for the preparation of leuprolide mesylate. The process typically employs acid-labile resins such as 2-chlorotrityl chloride resin or HMPB-AM resin, which allow for the sequential addition of protected amino acids. The Fmoc/tBu strategy is commonly used, where the N-terminal is protected with a fluorenylmethyloxycarbonyl group and side chains are protected with tert-butyl-based groups. The peptide chain is elongated stepwise, and after completion, the fully protected peptide is cleaved from the resin. Ethylamination is then performed to introduce the C-terminal ethylamide, followed by global deprotection to yield the crude peptide. The final product is purified by high-pressure liquid chromatography and lyophilized to obtain refined leuprolide mesylate [1] [2] [3].

Table 1. Key Steps in Solid-Phase Synthesis of Leuprolide Mesylate

StepDescriptionReagents/Resins Used
1Resin loadingFmoc-Pro-OH, HMPB-AM resin
2Chain elongationFmoc/tBu-protected amino acids
3CleavageAcidic conditions (e.g., trifluoroacetic acid)
4EthylaminationEthylamine
5Global deprotectionTrifluoroacetic acid, scavengers
6PurificationHigh-pressure liquid chromatography
7Lyophilization

Solution-Phase Synthesis Techniques

Solution-phase synthesis of leuprolide mesylate involves the assembly of peptide fragments in solution, often using highly protected intermediates to minimize side reactions. A notable approach includes the synthesis of dimer and trimer fragments, which are then coupled to form the nonapeptide backbone. Protection groups such as tert-butyl, methoxytrityl, and allyl esters are used to safeguard functional groups during the process. The final condensation of fragments is achieved using coupling reagents such as HBTU or PyBOP, followed by deprotection and purification steps. This method is highly optimized for purity and yield, though it is more complex than solid-phase synthesis [1] [4] [5].

Table 2. Example of Solution-Phase Fragment Assembly

FragmentCompositionCoupling ReagentProtection Groups
1Boc-Arg(Mtr)-Pro-NHEtHBTUMtr, Boc
2Boc-D-Leu-Leu-OAllylOSuBoc, Allyl
3Fmoc-Ser(tBu)-Tyr(tBu)-OAllylHBTUFmoc, tBu, Allyl
4Pyr-His(Trt)-OMeHBTUTrt, Methyl ester

Hybrid Synthetic Strategies

Hybrid synthetic strategies combine solid-phase and solution-phase techniques to optimize both yield and scalability. In these approaches, larger peptide fragments are synthesized on solid support, then cleaved and further assembled in solution. For example, a seven-amino-acid fragment may be synthesized via solid-phase peptide synthesis, while a two-amino-acid fragment is prepared in solution. The final condensation of these fragments is performed in solution, followed by deprotection and purification. This method leverages the efficiency of solid-phase synthesis for fragment assembly and the flexibility of solution-phase synthesis for final coupling [6] [7].

Protection and Deprotection Chemistry

The synthesis of leuprolide mesylate requires careful selection of protection and deprotection strategies to prevent undesired side reactions. Commonly used protecting groups include:

  • N-terminal protection: Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc)
  • Side-chain protection: tert-Butyl (tBu) for serine and tyrosine, methoxytrityl (Mtr) for arginine, trityl (Trt) for histidine, and allyl esters for carboxyl groups

Deprotection is typically achieved using acidic conditions, such as trifluoroacetic acid for global deprotection, and specific reagents for selective removal of allyl or Fmoc groups. The choice and sequence of deprotection steps are critical to maintain peptide integrity and avoid racemization or degradation [1] [3] [7].

Coupling Reagent Selection and Optimization

Efficient peptide bond formation in leuprolide mesylate synthesis relies on the use of optimized coupling reagents. Commonly employed reagents include:

Optimization involves screening different reagents and bases (such as diisopropylethylamine or trimethylamine) to maximize yield and minimize side reactions. The choice of coupling reagent can affect the rate of reaction, purity of intermediates, and overall process cost. High-throughput experimentation and process modeling are often used to identify optimal conditions for large-scale manufacturing [1] [7] [8].

Table 3. Coupling Reagents and Their Roles

ReagentApplicationAdvantages
HBTUFragment couplingHigh efficiency, low racemization
PyBOPFinal condensationHigh yield, suitable for large scale
OSuDimer formationMild conditions, good selectivity

Salt Formation Process

Leuprolide mesylate is produced by converting the free base of leuprolide into its mesylate salt form. This is typically achieved by reacting the purified peptide with methanesulfonic acid under controlled conditions. The process ensures the formation of a stable, crystalline salt with desirable solubility and stability characteristics. The mesylate salt is preferred for its improved handling and formulation properties compared to other salt forms [9] [10].

Table 4. Salt Formation Parameters

ParameterTypical Value
Acid usedMethanesulfonic acid
SolventWater or aqueous ethanol
Temperature0–25°C
pH4–6

Process Chemistry Optimization

Process chemistry optimization for leuprolide mesylate focuses on maximizing yield, purity, and cost-effectiveness while ensuring scalability. Key strategies include:

  • Fragment condensation: Use of convergent synthesis to reduce the number of steps and improve overall yield
  • Minimization of side reactions: Careful control of reaction conditions and use of high-purity reagents
  • Purification: Implementation of high-pressure liquid chromatography and lyophilization for final product isolation
  • Waste reduction: Optimization of solvent use and recycling to minimize environmental impact

Recent advances include the use of computational modeling and high-throughput screening to refine reaction parameters and improve process robustness [1] [11] [12].

Scalability and Manufacturing Considerations

Scalability is a critical factor in the commercial production of leuprolide mesylate. Solid-phase synthesis is favored for its automation potential and reproducibility, but solution-phase and hybrid methods are also employed for large-scale operations. Key considerations include:

  • Resin selection: Use of resins that allow for mild cleavage and efficient recovery of the peptide
  • Process automation: Adoption of automated synthesizers for consistent batch-to-batch quality
  • Purification scalability: Scale-up of chromatographic and lyophilization processes to handle large volumes
  • Cost optimization: Balancing reagent costs, solvent usage, and waste management

Manufacturing processes are designed to comply with regulatory standards for pharmaceutical production, ensuring product quality and consistency [1] [7] [13].

Table 5. Manufacturing Considerations for Scale-Up

FactorSolid-Phase SynthesisSolution-Phase SynthesisHybrid Strategies
AutomationHighModerateModerate
PurityHighVery highHigh
CostModerateHighModerate
ScalabilityGoodGoodExcellent

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

16

Exact Mass

1304.63357734 g/mol

Monoisotopic Mass

1304.63357734 g/mol

Heavy Atom Count

92

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8E3C3C493W

Drug Indication

Camcevi is indicated for the treatment of hormone dependent advanced prostate cancer and for the treatment of high-risk localised and locally advanced hormone dependent prostate cancer in combination with radiotherapy.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-15-2023
1: Wuntakal R, Seshadri S, Montes A, Lane G. Luteinising hormone releasing hormone (LHRH) agonists for the treatment of relapsed epithelial ovarian cancer. Cochrane Database Syst Rev. 2016 Jun 29;(6):CD011322. doi: 10.1002/14651858.CD011322.pub2. Review. PubMed PMID: 27356090.
2: du BA, Meier W, Lück HJ, Emon G, Moebus V, Schroeder W, Costa S, Bauknecht T, Olbricht S, Jackisch C, Richter B, Wagner U. Chemotherapy versus hormonal treatment in platinum- and paclitaxel-refractory ovarian cancer: a randomised trial of the German Arbeitsgemeinschaft Gynaekologische Onkologie (AGO) Study Group Ovarian Cancer. Ann Oncol. 2002 Feb;13(2):251-7. PubMed PMID: 11886002.
3: Ogawa T, Dobrinski I, Brinster RL. Recipient preparation is critical for spermatogonial transplantation in the rat. Tissue Cell. 1999 Oct;31(5):461-72. PubMed PMID: 10612257.
4: Vecino P, Uranga JA, Aréchaga J. Suppression of spermatogenesis for cell transplantation in adult mice. Protoplasma. 2001;217(4):191-8. PubMed PMID: 11732311.
5: Udagawa K, Ogawa T, Watanabe T, Yumura Y, Takeda M, Hosaka M. GnRH analog, leuprorelin acetate, promotes regeneration of rat spermatogenesis after severe chemical damage. Int J Urol. 2001 Nov;8(11):615-22. PubMed PMID: 11903688.
6: Mathew P, Pisters LL, Wood CG, Papadopoulos JN, Williams DL, Thall PF, Wen S, Horne E, Oborn CJ, Langley R, Fidler IJ, Pettaway CA. Neoadjuvant platelet derived growth factor receptor inhibitor therapy combined with docetaxel and androgen ablation for high risk localized prostate cancer. J Urol. 2009 Jan;181(1):81-7; discussion 87. doi: 10.1016/j.juro.2008.09.006. Epub 2008 Nov 13. PubMed PMID: 19012911.
7: Kaplow R. Innovations in antineoplastic therapy. Nurs Clin North Am. 2005 Mar;40(1):77-94. Review. PubMed PMID: 15733948.

Explore Compound Types